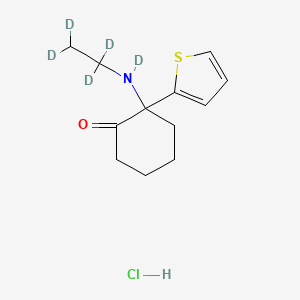

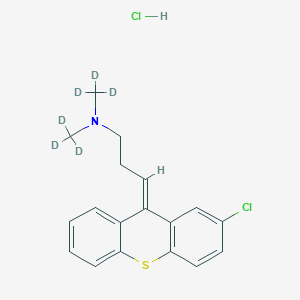

Tiletamina-d5 Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tiletamine-d5 Hydrochloride is a deuterated form of Tiletamine Hydrochloride, a dissociative anesthetic agent. It is chemically similar to ketamine and is classified as an NMDA receptor antagonist. Tiletamine-d5 Hydrochloride is primarily used in veterinary medicine for its anesthetic and sedative properties .

Aplicaciones Científicas De Investigación

Tiletamine-d5 Hydrochloride is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Mecanismo De Acción

Target of Action

Tiletamine-d5 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Tiletamine-d5 Hydrochloride is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . Tiletamine-d5 Hydrochloride interacts with its targets (NMDA receptors) by inhibiting their action, leading to anesthetic effects .

Biochemical Pathways

As an nmda receptor antagonist, it is known to inhibit the action of the nmda receptors, thereby affecting the associated biochemical pathways

Result of Action

The molecular and cellular effects of Tiletamine-d5 Hydrochloride’s action primarily involve the inhibition of NMDA receptors, leading to anesthetic effects . This inhibition can lead to a reduction in neuronal excitability and synaptic transmission, contributing to its anesthetic and analgesic effects .

Action Environment

The action, efficacy, and stability of Tiletamine-d5 Hydrochloride can be influenced by various environmental factors. For instance, in a zoo environment, it was found that Tiletamine-d5 Hydrochloride induced anesthesia faster than ketamine when combined with dexmedetomidine . These animals experienced problems such as paddling, prolonged recovery, and ataxia

Análisis Bioquímico

Biochemical Properties

Tiletamine-d5 Hydrochloride is a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist . It interacts with NMDA receptors, exerting its effects by inhibiting these receptors . The nature of these interactions is non-competitive, meaning that Tiletamine-d5 Hydrochloride binds to a site on the NMDA receptor that is distinct from the normal neurotransmitter binding site, leading to receptor inhibition .

Cellular Effects

Tiletamine-d5 Hydrochloride influences cell function primarily through its action on NMDA receptors. By inhibiting these receptors, it can impact various cellular processes. For instance, NMDA receptors play a crucial role in cell signaling pathways, particularly those involved in synaptic plasticity and memory function . Therefore, the inhibition of these receptors by Tiletamine-d5 Hydrochloride can potentially impact these processes.

Molecular Mechanism

The molecular mechanism of action of Tiletamine-d5 Hydrochloride involves its binding to NMDA receptors. As a non-competitive antagonist, it binds to a site on the receptor that is different from the normal neurotransmitter binding site . This binding leads to a change in the receptor’s conformation, preventing the normal activation of the receptor and thus inhibiting its function .

Temporal Effects in Laboratory Settings

It is known that the effects of Tiletamine-d5 Hydrochloride, like other NMDA receptor antagonists, can be rapid and may last for an extended period .

Dosage Effects in Animal Models

The effects of Tiletamine-d5 Hydrochloride can vary with different dosages in animal models . For instance, an initial intramuscular dosage of 3 to 4.5 mg/lb is recommended for diagnostic purposes in healthy dogs . Higher dosages can lead to more pronounced effects, and excessive dosages can potentially lead to toxic or adverse effects .

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tiletamine-d5 Hydrochloride involves the deuteration of TiletamineThis can be achieved through various deuteration techniques, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of Tiletamine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Tiletamine-d5 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines.

Comparación Con Compuestos Similares

Ketamine: Another NMDA receptor antagonist with similar anesthetic properties.

Phencyclidine: A dissociative anesthetic with a similar mechanism of action but higher potency.

Methoxetamine: A synthetic derivative of ketamine with similar effects but different pharmacokinetics

Uniqueness: Tiletamine-d5 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise tracing in metabolic studies. Its use in veterinary medicine as an anesthetic agent also sets it apart from other similar compounds .

Propiedades

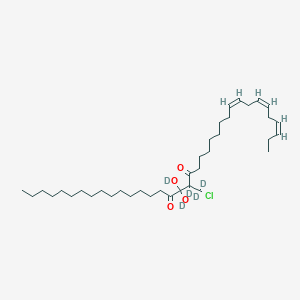

IUPAC Name |

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-FWRSOEPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)